![molecular formula C21H15N3OS B5694029 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one](/img/structure/B5694029.png)
5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one, also known as thiosemicarbazone, is a heterocyclic compound with potential therapeutic properties. It has been extensively studied for its ability to inhibit the growth of cancer cells, as well as its antimicrobial and antiviral effects.
Wirkmechanismus
The mechanism of action of 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of viral enzymes, preventing viral replication.
Biochemical and Physiological Effects:
Studies have shown that 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one has a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. Additionally, it has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one is its broad-spectrum activity against cancer cells, bacteria, and viruses. Additionally, it has been found to have low toxicity in animal studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation is its relatively low solubility, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one. One area of focus could be the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further studies could explore its potential as a therapeutic agent for a variety of diseases, including cancer, infectious diseases, and inflammatory conditions. Finally, research could also investigate its potential as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one involves the reaction of 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-oneazide with an aldehyde or ketone in the presence of a catalyst. The reaction proceeds via the formation of a Schiff base intermediate, which is then cyclized to form the thiazolidinone ring.
Wissenschaftliche Forschungsanwendungen
Research on 5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one has primarily focused on its potential as a therapeutic agent. Studies have shown that it exhibits anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to have antimicrobial and antiviral effects, making it a potential candidate for the treatment of infectious diseases.
Eigenschaften
IUPAC Name |
(2Z,5E)-5-benzylidene-3-phenyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS/c25-20-18(15-16-9-3-1-4-10-16)26-21(23-19-13-7-8-14-22-19)24(20)17-11-5-2-6-12-17/h1-15H/b18-15+,23-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGBDDGGQPSXDA-YPGFRNPWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=N3)S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(/C(=N/C3=CC=CC=N3)/S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5E)-5-benzylidene-3-phenyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.